Cas no 873551-20-3 (Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate)

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate structure
873551-20-3 structure
Product Name:Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Numéro CAS:873551-20-3
Le MF:C11H16N2O2
Mégawatts:208.256942749023
MDL:MFCD22665818
CID:1028948
Update Time:2025-06-15

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
    • tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate
    • QFQAHPXXVKMPSS-UHFFFAOYSA-N
    • AK137091
    • tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate
    • tert-butyl 4-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate
    • 1,1-Dimethylethyl 4-cyano-3,6-dihydro-1(2H)-pyridinecarboxylate (ACI)
    • Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
    • MDL: MFCD22665818
    • Piscine à noyau: 1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3
    • La clé Inchi: QFQAHPXXVKMPSS-UHFFFAOYSA-N
    • Sourire: N#CC1CCN(C(OC(C)(C)C)=O)CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 2
  • Complexité: 330
  • Surface topologique des pôles: 53.3

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SB944-250mg
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
250mg
2080CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SB944-100mg
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
100mg
947CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B848335-100mg
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
100mg
1,040.40 2021-05-17
Chemenu
CM171156-1g
tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
1g
$443 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SB944-200mg
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
200mg
1302.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SB944-50mg
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
50mg
520.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47110-100mg
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
100mg
¥551.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47110-250mg
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
250mg
¥991.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47110-1g
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
1g
¥2674.0 2023-09-06
Alichem
A029187873-250mg
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
873551-20-3 97%
250mg
$199.50 2023-08-31

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Dipotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: Ethyl acetate ;  30 h, 35 °C
Référence
Photocatalyzed dehydrogenation of aliphatic N- heterocycles releasing dihydrogen
Ritu; et al, ChemRxiv, 2022, 1, 1-178

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Dipotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: Ethyl acetate ;  30 h, 35 °C
Référence
Photocatalyzed dehydrogenation of aliphatic N- heterocycles releasing dihydrogen
Ritu; et al, ChemRxiv, 2022, 1, 1-178

Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ;  23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.4 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
2.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 -78 °C; 1 h, -78 °C
2.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
2.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.3 Reagents: Water
2.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 -78 °C; 1 h, -78 °C
2.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
2.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Raw materials

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Preparation Products

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